

quinoline-8-sulfonamide basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **quinoline-8-sulfonamide**

Cat. No.: **B086410**

[Get Quote](#)

An In-depth Technical Guide to the Core Properties of **Quinoline-8-Sulfonamide**

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.^{[1][2]} When functionalized with a sulfonamide group at the 8-position, it forms the **quinoline-8-sulfonamide** core. This moiety has emerged as a versatile pharmacophore, serving as the foundation for developing novel therapeutic agents.^{[3][4]} Compounds incorporating this structure have demonstrated a remarkable range of pharmacological effects, including anticancer, neuroprotective, antibacterial, and antifungal activities.^{[1][5][6][7]}

The significance of the **quinoline-8-sulfonamide** scaffold lies in its unique three-dimensional structure and electronic properties, which allow for diverse interactions with various biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the quinoline ring can participate in π - π stacking and hydrophobic interactions.^[8] This guide provides a comprehensive overview of the fundamental properties of **quinoline-8-sulfonamide**, from its physicochemical characteristics and synthesis to its biological activities and applications in drug discovery, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a molecule is critical in drug discovery, as they influence its absorption, distribution, metabolism, and excretion (ADME)

profile. **Quinoline-8-sulfonamide** is a small molecule with drug-like characteristics.

Table 1: Core Physicochemical Properties of **Quinoline-8-Sulfonamide**

Property	Value	Source
CAS Number	35203-91-9	[9][10]
Molecular Formula	C ₉ H ₈ N ₂ O ₂ S	[9][10]
Molecular Weight	208.24 g/mol	[9][10]
Topological Polar Surface Area (TPSA)	73.05 Å ²	[9]
LogP (octanol-water partition coefficient)	0.8822	[9]
Hydrogen Bond Acceptors	3	[9]
Hydrogen Bond Donors	1	[9]
Rotatable Bonds	1	[9]

The molecule's moderate TPSA and LogP values suggest a favorable balance between aqueous solubility and lipid membrane permeability, a key consideration for oral bioavailability.

Structurally, the molecule's sulfamoyl (-SO₂NH₂) group is involved in both intramolecular and intermolecular hydrogen bonding. X-ray crystallography studies reveal that an intramolecular N-H···N hydrogen bond exists with the quinoline ring's nitrogen atom.[8] In the crystalline state, molecules form inversion dimers through pairs of intermolecular N-H···O hydrogen bonds, which are further stabilized by π-π stacking interactions between the quinoline rings.[8] This intricate network of non-covalent interactions is crucial for its binding to biological targets.

Synthesis and Chemical Reactivity

The synthesis of **quinoline-8-sulfonamide** and its derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening.

General Synthetic Routes

Two primary strategies are commonly employed for the synthesis of this scaffold:

- Reaction of Quinoline-8-sulfonyl Chloride with Amines: This is the most common approach, where the commercially available or synthesized quinoline-8-sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base like pyridine or triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[\[1\]](#)[\[5\]](#)
- Reaction of 8-Aminoquinoline with Sulfonyl Chlorides: An alternative route involves the acylation of 8-aminoquinoline with various substituted benzenesulfonyl chlorides.[\[11\]](#)[\[12\]](#) This method is particularly useful for creating derivatives with modifications on the benzene ring of the sulfonamide moiety.

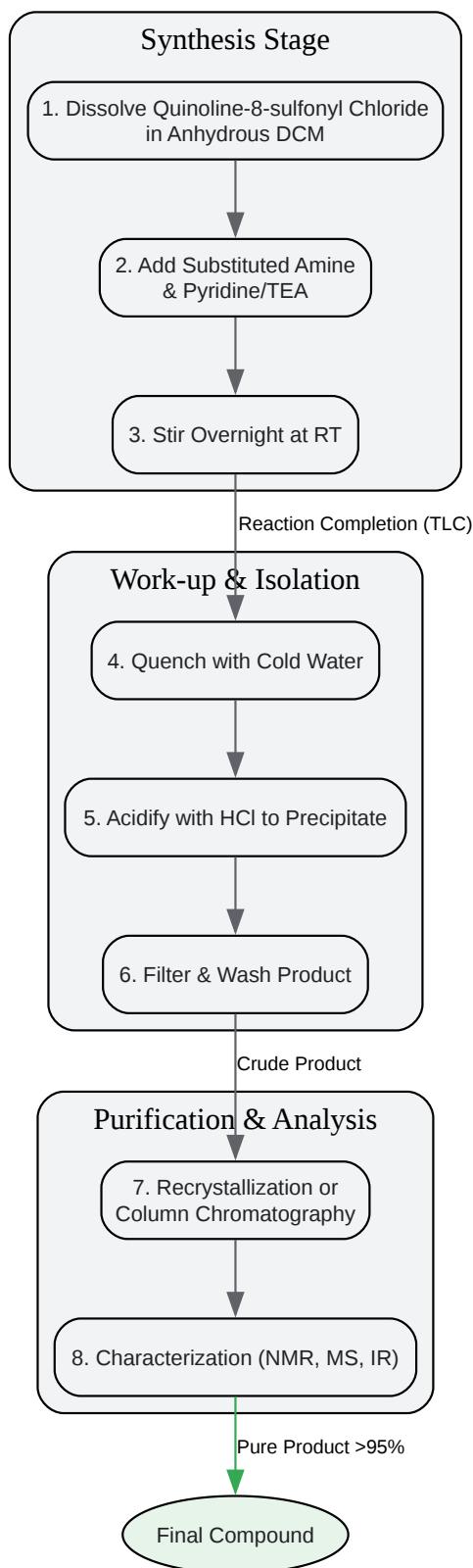
A more recent, palladium-catalyzed method utilizes potassium metabisulfite ($K_2S_2O_5$) as a stable and non-toxic SO_2 source for a one-pot, two-step aminosulfonylation of 3-iodoquinolines. [\[13\]](#)

Experimental Protocol: Synthesis from Quinoline-8-sulfonyl Chloride

This protocol describes a general procedure for synthesizing N-substituted **quinoline-8-sulfonamide** derivatives.

Materials:

- Quinoline-8-sulfonyl chloride (1.0 mmol)[\[14\]](#)
- Substituted amine (1.0 mmol)
- Dichloromethane (DCM), anhydrous (10 mL)
- Pyridine (2-3 drops) or Triethylamine (1.2 mmol)
- Distilled water, cold
- Hydrochloric acid (HCl), concentrated
- Standard laboratory glassware and magnetic stirrer


Procedure:

- Dissolve quinoline-8-sulfonyl chloride (1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
- Stir the solution for 1 hour at room temperature.
- Cool the reaction mixture to 10°C using an ice bath.
- Slowly add the substituted amine (1.0 mmol) to the solution, followed by the addition of pyridine (2-3 drops) as a catalyst and base.[\[1\]](#)
- Allow the reaction to stir overnight at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing cold distilled water.[\[1\]](#)
- Add 2-3 drops of concentrated HCl to facilitate the precipitation of the product.[\[1\]](#)
- Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[\[3\]](#)

Self-Validation: The structure and purity of the synthesized compounds (in excellent yields of 80-90%) should be confirmed using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.[\[1\]](#)[\[8\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **quinoline-8-sulfonamide** derivatives.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **quinoline-8-sulfonamide** derivatives.

Pharmacological Profile and Mechanisms of Action

The **quinoline-8-sulfonamide** scaffold is a cornerstone for compounds with diverse biological activities, targeting key pathways in various diseases.[\[1\]](#)[\[3\]](#)

Anticancer Activity

Derivatives of **quinoline-8-sulfonamide** have shown significant potential as anticancer agents.[\[3\]](#)[\[6\]](#) A primary mechanism involves the modulation of cancer cell metabolism.

- Inhibition of Pyruvate Kinase M2 (PKM2): Cancer cells heavily rely on glycolysis for energy production, a phenomenon known as the Warburg effect. PKM2 is a key glycolytic enzyme that is overexpressed in many tumors and plays a critical role in promoting tumor growth.[\[6\]](#) [\[15\]](#) Several **quinoline-8-sulfonamide** derivatives have been designed as modulators of PKM2.[\[3\]](#)[\[15\]](#) By inhibiting or modulating PKM2 activity, these compounds can reduce intracellular pyruvate levels, disrupt cancer cell metabolism, and consequently inhibit cell viability and proliferation.[\[3\]](#)[\[15\]](#) For instance, certain derivatives have demonstrated cytotoxicity against lung, melanoma, and breast cancer cell lines.[\[3\]](#)
- Other Mechanisms: The quinoline core itself is found in tyrosine kinase inhibitors (e.g., bosutinib) and topoisomerase I inhibitors, suggesting that quinoline-sulfonamide hybrids may act through multiple mechanisms.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of PKM2 inhibition by **quinoline-8-sulfonamide** derivatives.

Neuroprotective Activity

Hybrid molecules containing the quinoline-sulfonamide core have been investigated as multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer's disease (AD).^[1] The strategy involves simultaneously inhibiting multiple enzymes involved in AD pathology.

- Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition: Compounds have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).^[1] Inhibition of ChEs increases acetylcholine levels, a key neurotransmitter for cognitive function, while MAO inhibition can modulate levels of other neurotransmitters and reduce oxidative stress. Kinetic studies have revealed that these compounds often act as competitive inhibitors.^[1]

Antimicrobial Activity

The quinoline and sulfonamide moieties are independently known for their antimicrobial effects, and their combination often leads to synergistic or enhanced activity.^[5]

- Antibacterial Action: The quinolone class of antibiotics functions by interfering with bacterial DNA replication through the inhibition of DNA gyrase and topoisomerase IV.^[16] The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.^[5] Hybrid quinoline-sulfonamide compounds can thus disrupt two critical pathways in bacteria, making them promising candidates to combat antibiotic-resistant strains.^{[5][17]}
- Antifungal and Antiprotozoal Activity: Various quinoline derivatives have also shown potent antifungal and antimalarial activity.^{[2][7]} The hybridization with a sulfonamide group can further enhance this spectrum of activity.

Conclusion and Future Outlook

The **quinoline-8-sulfonamide** scaffold represents a highly valuable and versatile core in modern medicinal chemistry. Its favorable physicochemical properties, accessible synthesis, and ability to interact with a multitude of biological targets have established it as a platform for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticancer, neuroprotective, and antimicrobial agents underscores its vast potential.

Future research will likely focus on the rational design of new derivatives with improved potency and selectivity, leveraging computational tools like molecular docking and molecular dynamics.[3][15] The development of multi-target agents based on this scaffold is a particularly promising strategy for complex diseases. As our understanding of disease biology deepens, the **quinoline-8-sulfonamide** core will undoubtedly continue to be a source of innovative drug candidates for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giqimo.com [giqimo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [quinoline-8-sulfonamide basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086410#quinoline-8-sulfonamide-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com